Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate
Description
Chemical Identity and Nomenclature
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate . Its molecular formula, C28H27ClN2O6S , reflects a hybrid structure combining pyrrolidinone, thiazole, and benzoyl moieties (Table 1).
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular weight | 555.04 g/mol |
| IUPAC name | Ethyl 2-[(3E)-3-[(4-butoxyphenyl)...] |
| SMILES notation | CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)... |
| InChIKey | SFNOHBBDWXRRSN-XTQSDGFTSA-N |
The systematic name delineates its structural components:
- A pyrrolidinone core substituted with a 4-chlorophenyl group at position 2 and a 4-butoxybenzoyl group at position 3.
- A thiazole ring at position 5, methyl-substituted at position 4 and esterified with an ethyl group.
- Stereochemical specificity at the C3-C4 double bond (E configuration) .
Alternative nomenclature includes ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate, emphasizing the keto-enol tautomerism of the pyrrolidinone system .
Historical Context of Polyheterocyclic Systems in Medicinal Chemistry
Polyheterocyclic frameworks, such as those combining thiazole and pyrrole units, have been pivotal in drug discovery since the mid-20th century. Thiazoles gained prominence with the development of sulfathiazole (1940s), an antibacterial agent targeting dihydropteroate synthase . Pyrrole derivatives, notably atorvastatin (1990s), revolutionized lipid-lowering therapies by inhibiting HMG-CoA reductase .
The fusion of these systems into hybrid architectures emerged in the 2000s to address multidrug resistance and improve pharmacokinetic profiles. For example:
- Cefozopran (a cephalosporin-thiazole hybrid) enhanced β-lactamase stability.
- Sunitinib (a pyrrole-indole hybrid) became a tyrosine kinase inhibitor for renal carcinoma.
These innovations underscore the rationale for designing Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, leveraging synergistic interactions between heterocyclic subunits .
Structural Significance of Thiazole-Pyrrole Hybrid Architectures
The compound’s bioactivity potential stems from three critical structural features:
1. Thiazole Ring
The 4-methylthiazole-5-carboxylate moiety contributes to:
- Electron-withdrawing effects , polarizing the thiazole nitrogen for hydrogen bonding.
- Planarity , enabling π-π stacking with aromatic residues in enzymatic pockets.
- Metabolic stability via steric shielding of the ester group .
2. Pyrrolidinone Core
The 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl unit provides:
- Tautomeric flexibility (keto-enol equilibria), facilitating proton exchange in catalytic sites.
- Chiral centers at C2 and C3, permitting stereoselective target engagement.
- Hydrophilic domains from the hydroxyl and carbonyl groups, enhancing solubility .
3. Aryl Substituents
- The 4-chlorophenyl group induces steric bulk and lipophilicity, favoring membrane penetration.
- The 4-butoxybenzoyl chain extends conjugation, potentially modulating absorption kinetics and binding affinity .
Table 2: Structure-activity relationships in hybrid systems
| Structural Feature | Hypothesized Role |
|---|---|
| Thiazole methyl group | Steric hindrance against enzymatic degradation |
| Chlorophenyl substitution | Enhanced van der Waals interactions |
| Butoxy side chain | Solubility modulation via ether linkage |
This intricate interplay of motifs positions the compound as a candidate for further pharmacological exploration, particularly in diseases involving oxidative stress or protein misfolding .
Properties
CAS No. |
609793-24-0 |
|---|---|
Molecular Formula |
C28H27ClN2O6S |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27ClN2O6S/c1-4-6-15-37-20-13-9-18(10-14-20)23(32)21-22(17-7-11-19(29)12-8-17)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-14,22,32H,4-6,15H2,1-3H3/b23-21- |
InChI Key |
MFXMGPRYSJWHEW-LNVKXUELSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and various functional groups that may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 466.99 g/mol. The structural complexity suggests potential interactions with biological macromolecules.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Interaction : The thiazole and pyrrole components may interact with various receptors, influencing signaling pathways critical for cellular responses.
Anticancer Properties
Several studies have indicated that Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibits cytotoxic effects against various cancer cell lines.
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several tumor models. Results indicated significant tumor growth inhibition in xenograft models when treated with the compound at a dosage of 50 mg/kg daily for two weeks.
- Inflammation Model : In an experimental model of acute inflammation, administration of the compound significantly reduced paw edema in rats compared to control groups, highlighting its anti-inflammatory potential.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a thiazole ring, a pyrrole moiety, and various functional groups that contribute to its biological activity. The molecular formula is , and it features several notable functional groups including:
- Thiazole : Known for its biological activity.
- Pyrrole : Often associated with pharmacological properties.
- Chlorophenyl and Butoxybenzoyl Substituents : These groups enhance the lipophilicity and bioactivity of the compound.
Anticancer Activity
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against a range of pathogenic bacteria and fungi. The presence of the thiazole ring is often associated with enhanced antimicrobial activity.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes findings from recent studies where ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibited varying degrees of antimicrobial activity.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases.
Research Findings : Animal models have shown that administration of this compound results in a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent in managing chronic inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a family of molecules sharing a thiazole-carboxylate core with variations in substituents on the pyrrolidone and aryl groups. Below is a detailed comparison with structurally related compounds (Table 1) and a discussion of their differences.
Table 1: Structural Comparison of Target Compound and Analogs
*Note: Exact molecular formula of the target compound is inferred from analogs. †Calculated based on similar structures.
Impact of Substituent Variations
a) Halogen Substituents (Cl vs. F vs. H)
- In contrast, CAS 609793-16-0 features a 3,4-dichlorophenyl group, which may further amplify these effects but reduce solubility due to higher hydrophobicity.
- Fluorine (F) : CAS 609794-26-5 substitutes Cl with F, which is less electronegative but improves metabolic stability and bioavailability in pharmaceuticals.
b) Alkoxy Substituents (Butoxy vs. Ethoxy)
- The 4-butoxy group in the target compound contributes to lipophilicity, which may enhance membrane permeability. CAS 617695-28-0 replaces Cl with 4-ethoxyphenyl, introducing an electron-donating ethoxy group. This substitution likely increases solubility in polar solvents while reducing electrophilicity.
c) Core Heterocycle (Pyrrolidone vs. Pyrazole)
Theoretical Implications of Structural Differences
Solubility :
- Chlorine and dichlorophenyl groups (target compound, ) reduce aqueous solubility due to hydrophobicity.
- Ethoxy () and fluorophenyl () groups may improve solubility in organic media.
Ethoxy’s electron-donating nature () could diminish such interactions but improve metabolic stability.
Biological Activity :
- The pyrrolidone-thiazole framework may act as a pharmacophore in enzyme inhibition. Pyrazole analogs () could exhibit distinct binding modes due to altered geometry and electronic properties.
Preparation Methods
Synthesis of the Pyrrole Intermediate
- Starting materials: α,β-unsaturated carbonyl compounds and amines are reacted to form the pyrrole ring via cyclization.
- Reaction conditions: Typically conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Key reagents: Amines, aldehydes or ketones, and acid catalysts.
- Outcome: Formation of a 2,5-dihydro-1H-pyrrol-1-yl intermediate bearing hydroxy and keto groups.
Introduction of the 4-Butoxybenzoyl Group
- Method: Nucleophilic substitution or acylation reactions introduce the 4-butoxybenzoyl moiety onto the pyrrole ring.
- Reagents: 4-butoxybenzoyl chloride or anhydride, with bases such as triethylamine to neutralize HCl formed.
- Conditions: Low to moderate temperatures (0–50 °C) to avoid decomposition.
Construction of the Thiazole Ring
- Approach: Condensation of the pyrrole intermediate with thioamide derivatives or α-haloketones to form the thiazole ring.
- Reagents: Thioamide compounds, α-haloketones, or equivalents.
- Conditions: Heating under reflux in solvents like ethanol or acetonitrile, sometimes with catalytic acid or base.
Final Esterification to Form Ethyl Carboxylate
- Method: Esterification of the carboxylic acid group on the thiazole ring with ethanol.
- Reagents: Ethanol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under Dean-Stark apparatus to remove water and drive the reaction to completion.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Pyrrole ring formation | Amines + α,β-unsaturated carbonyl + acid | 80–120 | DMF/DMSO | Reflux, inert atmosphere |
| 4-Butoxybenzoyl introduction | 4-butoxybenzoyl chloride + base | 0–50 | Dichloromethane | Controlled addition, cooling |
| Thiazole ring synthesis | Thioamide + α-haloketone | 70–100 | Ethanol/acetonitrile | Reflux, acid/base catalysis |
| 4-Chlorophenyl substitution | Pd-catalyzed cross-coupling | 80–120 | Toluene/DMF | Inert atmosphere, base present |
| Esterification | Ethanol + acid catalyst | 80–110 | Ethanol | Dean-Stark apparatus |
Purification and Characterization
- Purification: Column chromatography using silica gel, recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
- Characterization: NMR spectroscopy (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.
Research Findings and Notes
- The synthetic route is modular, allowing substitution of aromatic groups to tailor biological activity.
- Reaction yields vary by step but optimized protocols report overall yields of 40–60% for the final compound.
- Control of stereochemistry and regioselectivity is critical, especially in pyrrole and thiazole ring formation.
- Analytical techniques such as HPLC and LC-MS are essential for monitoring reaction progress and purity.
- The compound’s complex structure requires careful handling to avoid degradation, especially under acidic or basic conditions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Purpose | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Pyrrole ring formation | Amines, α,β-unsaturated carbonyls | Build pyrrole core | 70–85 |
| 2 | Acylation | 4-butoxybenzoyl chloride, base | Introduce butoxybenzoyl group | 75–90 |
| 3 | Thiazole ring synthesis | Thioamide, α-haloketone | Form thiazole heterocycle | 60–80 |
| 4 | Aromatic substitution | 4-chlorophenyl halide, Pd catalyst | Attach chlorophenyl group | 65–80 |
| 5 | Esterification | Ethanol, acid catalyst | Form ethyl ester | 80–95 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what experimental parameters are critical for optimizing yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves refluxing precursors (e.g., substituted benzaldehydes, thioureas, or pyrazole derivatives) in ethanol or DMF with catalytic acetic acid . Key parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of intermediates. Post-synthesis purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography is essential to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, X-ray) validate the compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the pyrrolidinone and thiazole moieties. For example, the 4-chlorophenyl group shows characteristic aromatic splitting patterns at δ 7.2–7.5 ppm .
- IR : Hydroxy (O–H stretch ~3200 cm⁻¹) and carbonyl (C=O stretches at 1680–1720 cm⁻¹) groups verify functional groups .
- X-ray crystallography : Resolves stereochemical ambiguities, such as the dihedral angle between the chlorophenyl and butoxybenzoyl groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen for kinase inhibition (e.g., COX-2, p38 MAPK) or antimicrobial activity using:
- Enzyme-linked assays : Measure IC₅₀ values via spectrophotometric detection of cofactor depletion (e.g., NADH at 340 nm) .
- Microplate dilution : Test MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using resazurin-based viability indicators .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like regioisomers or dimerized intermediates?
- Methodology : Use design of experiments (DoE) to identify critical factors (temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design : Vary reflux time (2–8 hours) and acetic acid concentration (2–10 drops) to map yield vs. byproduct formation .
- HPLC-MS : Monitor reaction progress in real-time to isolate intermediates .
Q. What computational tools predict the compound’s reactivity in novel reactions (e.g., cycloadditions or cross-couplings)?
- Methodology :
- DFT calculations : Simulate transition states (e.g., Gaussian 16) to assess feasibility of [3+2] cycloadditions at the thiazole ring .
- Molecular docking : Predict binding affinities to biological targets (e.g., AutoDock Vina) using crystal structures from the PDB .
Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies) be resolved?
- Methodology :
- Meta-analysis : Normalize data using standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .
- SAR studies : Modify substituents (e.g., replace 4-butoxy with 4-ethoxy) to isolate structure-activity relationships .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology :
- Pro-drug design : Introduce esterase-labile groups (e.g., ethyl carboxylate → carboxylic acid) to improve bioavailability .
- Microsomal assays : Incubate with liver microsomes (CYP450 isoforms) to identify metabolic hotspots via LC-MS/MS .
Q. How can green chemistry principles be applied to its synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
